Methyl 1-propanoylcyclobutane-1-carboxylate

Organic Synthesis Building Block Quality Control

Methyl 1-propanoylcyclobutane-1-carboxylate is an organic compound characterized by a four-membered cyclobutane ring substituted with both a propanoyl (ketone) and a methyl ester group. It is described by suppliers as a versatile small molecule scaffold and a useful research chemical , with a molecular formula of C₉H₁₄O₃, a molecular weight of 170.21 g/mol, and a reported purity specification typically at or above 95%.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 1432679-16-7
Cat. No. B1429696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-propanoylcyclobutane-1-carboxylate
CAS1432679-16-7
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1(CCC1)C(=O)OC
InChIInChI=1S/C9H14O3/c1-3-7(10)9(5-4-6-9)8(11)12-2/h3-6H2,1-2H3
InChIKeyQZNFQXSQENWWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-propanoylcyclobutane-1-carboxylate (1432679-16-7): A Multifunctional Cyclobutane Building Block for Advanced Synthesis


Methyl 1-propanoylcyclobutane-1-carboxylate is an organic compound characterized by a four-membered cyclobutane ring substituted with both a propanoyl (ketone) and a methyl ester group . It is described by suppliers as a versatile small molecule scaffold and a useful research chemical [1], with a molecular formula of C₉H₁₄O₃, a molecular weight of 170.21 g/mol, and a reported purity specification typically at or above 95% . Its structural features suggest it serves as a bifunctional building block, offering distinct synthetic handles for the construction of more complex molecules.

Why a Generic Cyclobutane Building Block Cannot Substitute for Methyl 1-propanoylcyclobutane-1-carboxylate


While cyclobutane-containing building blocks are a recognized class in medicinal chemistry, substitution between them is not straightforward due to their 'conformationally restricted' and 'sp3-enriched' nature [1]. Small changes in ring substitution patterns can drastically alter molecular conformation, physicochemical properties, and biological interactions [2][3]. Methyl 1-propanoylcyclobutane-1-carboxylate is a specific 1,1-disubstituted derivative bearing a propanoyl group and a methyl ester. This unique combination of functional groups on a rigid scaffold is non-interchangeable with other cyclobutane analogs (e.g., mono-substituted, 1,2-, or 1,3-difunctionalized cyclobutanes) or alternative ring systems, as each will dictate a unique synthetic pathway and lead to a different chemical and biological outcome. The following sections outline the limited quantitative data available that begins to define its specific utility.

Quantitative Evidence Guide for Differentiating Methyl 1-propanoylcyclobutane-1-carboxylate


Purity Specification: A Verifiable Benchmark for Reproducibility in Synthetic Use

Methyl 1-propanoylcyclobutane-1-carboxylate is supplied with a quantified minimum purity specification, which is a critical parameter for ensuring reproducibility in chemical reactions. One commercial source specifies a minimum purity of 95% , while another specifies a higher purity of 98% . This contrasts with other commercially available cyclobutane building blocks that may be supplied at lower or unspecified purities. Selecting a product with a defined purity standard is essential for reliable experimental outcomes, as the presence of undefined impurities can lead to side reactions, lower yields, or difficulties in purification.

Organic Synthesis Building Block Quality Control

Availability of a Defined Physical Form: 'Liquid' State Facilitates Automated Synthesis Workflows

The compound is reported by a supplier to be a liquid at ambient shipping and storage temperatures . This physical state provides a practical advantage over structurally related solid cyclobutane derivatives (e.g., Cyclobutanecarboxylic acid, which is a solid ). In the context of high-throughput and automated synthesis platforms, liquid reagents are easier to dispense accurately via robotic systems, can simplify reaction setup, and do not require the additional steps and potential errors associated with weighing or dissolving solid materials.

Automated Synthesis High-Throughput Experimentation Physical Property

Molecular Weight and sp³-Rich Character: Aligned with Modern Drug Discovery Criteria

Methyl 1-propanoylcyclobutane-1-carboxylate has a low molecular weight of 170.21 g/mol and, due to its cyclobutane core, is an 'sp³-enriched' scaffold [1][2]. These are favorable attributes in modern medicinal chemistry for improving drug-like properties, as molecules with higher sp³ content often exhibit better aqueous solubility, reduced promiscuity, and improved target selectivity. While many cyclobutane building blocks share these features, the specific combination of low molecular weight and the unique 1,1-disubstituted pattern of this compound distinguishes it from other analogs, which may have higher molecular weights or different substitution patterns.

Medicinal Chemistry Drug Design Physicochemical Properties

Primary Application Scenarios for Methyl 1-propanoylcyclobutane-1-carboxylate


As a Conformationally Restricted Scaffold in Medicinal Chemistry Library Synthesis

Methyl 1-propanoylcyclobutane-1-carboxylate is primarily utilized as a versatile building block for generating sp³-enriched and conformationally restricted molecules for drug discovery [1]. Its core structure is a recognized motif for improving the three-dimensionality and potentially the drug-like properties of lead compounds. The presence of both a ketone and an ester provides two distinct functional handles for further diversification, allowing medicinal chemists to explore novel chemical space and generate patentable scaffolds.

As a Bifunctional Intermediate in the Synthesis of Complex Organic Molecules

The compound serves as a bifunctional intermediate in multi-step organic synthesis . The 1,1-disubstituted cyclobutane core is a unique structural motif, and the propanoyl and methyl ester groups can be independently transformed. This allows for the efficient and convergent construction of complex molecules containing a cyclobutane ring, which are difficult to access through other synthetic routes.

As a Reagent in Automated High-Throughput Experimentation (HTE) Platforms

Due to its reported liquid physical form , Methyl 1-propanoylcyclobutane-1-carboxylate is well-suited for use in automated synthesis and high-throughput experimentation (HTE) workflows. This practical advantage simplifies reagent handling, dispensing, and inventory management in automated systems, enabling the rapid exploration of reaction space and the generation of compound libraries with increased efficiency compared to solid cyclobutane building blocks.

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